4-Amino-2-chlorobenzonitrile
Overview
Description
4-Amino-2-chlorobenzonitrile is an organic compound with significant interest in the field of chemistry due to its versatility as an intermediate in the synthesis of various chemical compounds. It is characterized by the presence of an amino group and a chloro group attached to a benzonitrile framework.
Synthesis Analysis
The synthesis of 4-Amino-2-chlorobenzonitrile involves several steps, starting from basic organic compounds. One method includes the reduction of 4-nitro-4'-chlorobenzophenone with sodium disulfide, yielding 4-amino-4'-chlorobenzophenone under optimized conditions such as reaction temperature and time (Xiao-yan Wang & Xiang-hong Huang, 2004). Another approach is the condensation of nitriles under acidic conditions, which can produce a variety of 4-chloro- and 4-aminopyrimidines from ortho-aminonitriles (C. Shishoo et al., 1990).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-chlorobenzonitrile has been extensively studied using various spectroscopic methods. FT-IR and FT-Raman spectra, along with NBO analysis and DFT calculations, have been used to understand the vibrational spectra and molecular geometry of the compound. These studies reveal insights into the bonding features and charge transfer within the molecule, aiding in the simulation of infrared and Raman spectra that match experimental findings (S. Sudha et al., 2011).
Chemical Reactions and Properties
4-Amino-2-chlorobenzonitrile participates in various chemical reactions, including condensation and cyclization processes, due to the active sites provided by the amino and chloro groups. These reactions are fundamental in synthesizing heterocyclic compounds and other organic intermediates. The reactivity of the compound under different conditions has been a subject of research, leading to the development of novel compounds with potential biological activities (Tufail Ahmad et al., 2023).
Physical Properties Analysis
The physical properties of 4-Amino-2-chlorobenzonitrile, including melting point, solubility, and crystalline structure, are crucial for its application in chemical syntheses. Studies have shown that the compound exhibits phase matchable characteristics for optoelectronics device applications, indicating its potential in material science (B. Babu et al., 2017).
Chemical Properties Analysis
The chemical behavior of 4-Amino-2-chlorobenzonitrile, including its reactivity towards various reagents and conditions, highlights its role as an intermediate in organic synthesis. The compound's ability to undergo diverse reactions makes it a valuable tool in the synthesis of complex organic molecules. Research into its chemical properties continues to uncover new methodologies for efficiently synthesizing valuable compounds (Li Shu-jing, 2013).
Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
The compound 4-Amino-2-chlorobenzonitrile has been studied for its molecular structure and vibrational spectra through a combined experimental and theoretical approach. In a study by Sudha et al. (2011), the molecular geometry, harmonic vibrational frequencies, and bonding features of 2-amino-4-chlorobenzonitrile were calculated using density functional theory. This research provides insights into the charge transfer within the molecule and its spectroscopic characteristics, which are crucial for understanding its chemical behavior and potential applications in various fields (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).
Thermodynamics and Intermolecular Interactions
The thermodynamic properties of chlorobenzonitrile isomers, including 2-, 3-, and 4-chlorobenzonitrile, were investigated by Rocha et al. (2014). The study focused on the polymorphism, pseudosymmetry, and the chloro-cyano interaction. This research provides valuable data on the enthalpy of sublimation and the strength of intermolecular interactions in different chlorobenzonitrile isomers, which can be essential for designing and synthesizing new compounds (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).
Agricultural Applications
In agricultural research, 4-Amino-2-chlorobenzonitrile derivatives have been explored for their potential use as nitrification inhibitors. Srivastava et al. (2016) evaluated the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a nitrification inhibitor, in soil. This study is crucial for understanding the environmental impact and efficiency of nitrogenous fertilizers in agriculture (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).
Biodegradation and Environmental Impact
The biodegradation of various compounds, including aminonitrotoluene isomers and chlorobenzonitriles, has been a subject of study to evaluate their environmental impact. Freedman, Shanley, and Scholze (1996) examined the biodegradability of hazardous compounds such as 2,4-diaminotoluene, 2-amino-4-nitrotoluene, and 4-amino-2-nitrotoluene, which are related to 4-Amino-2-chlorobenzonitrile. This research provides insights into the environmental fate and potential risks associated with these compounds (Freedman, Shanley, & Scholze, 1996).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBKYGFPUCUYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175082 | |
Record name | 4-Amino-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chlorobenzonitrile | |
CAS RN |
20925-27-3 | |
Record name | 4-Amino-2-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20925-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-chlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2-CHLOROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYJ3C99GPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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